molecular formula C8H8O B100842 Acetophenone-alpha,alpha,alpha-d3 CAS No. 17537-31-4

Acetophenone-alpha,alpha,alpha-d3

Cat. No.: B100842
CAS No.: 17537-31-4
M. Wt: 123.17 g/mol
InChI Key: KWOLFJPFCHCOCG-FIBGUPNXSA-N
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Description

Acetophenone-alpha,alpha,alpha-d3 is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 123.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Aceto-D3-phenone plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. The compound interacts with various enzymes and proteins, including alcohol dehydrogenase and cytochrome P450 enzymes. These interactions are crucial for understanding the metabolic fate of acetophenone derivatives. The deuterium atoms in Aceto-D3-phenone provide a unique advantage in tracing these interactions, as they can be detected using mass spectrometry and other analytical techniques .

Cellular Effects

Aceto-D3-phenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, Aceto-D3-phenone has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of Aceto-D3-phenone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as alcohol dehydrogenase, altering their activity. This binding can result in either the inhibition or activation of the enzyme, depending on the specific context of the interaction . Additionally, Aceto-D3-phenone can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aceto-D3-phenone can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that Aceto-D3-phenone can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Aceto-D3-phenone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study metabolic pathways and enzyme interactions without significant adverse effects. At higher doses, Aceto-D3-phenone can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

Aceto-D3-phenone is involved in several metabolic pathways, primarily those related to the metabolism of acetophenone derivatives. The compound is metabolized by enzymes such as cytochrome P450 and alcohol dehydrogenase, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, Aceto-D3-phenone is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it undergoes further metabolism . Understanding the transport and distribution of Aceto-D3-phenone is essential for predicting its pharmacokinetics and potential effects in vivo.

Subcellular Localization

The subcellular localization of Aceto-D3-phenone is influenced by its interactions with targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on enzyme activity and gene expression . These localization patterns are important for understanding the precise mechanisms of action of Aceto-D3-phenone at the cellular level.

Properties

IUPAC Name

2,2,2-trideuterio-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169976
Record name Acetophenone-alpha,alpha,alpha-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17537-31-4
Record name Acetophenone-alpha,alpha,alpha-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone-alpha,alpha,alpha-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17537-31-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air [2 MPa (gauge pressure)] for 8 hours and thereby yielded benzoic acid in a yield of 85% (analyzed by gas chromatography) with a conversion from ethylbenzene of 96%. In this procedure, acetophenone was not produced.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 8 hours and thereby yielded benzoic acid and acetophenone in yields of 86% and 5% (analyzed by gas chromatography), respectively, with a conversion from ethylbenzene of 99%.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%
Customer
Q & A

Q1: How does deuteration of the methyl group in acetophenone, resulting in acetophenone-α,α,α-d3, impact its phosphorescence compared to the non-deuterated form?

A1: The research primarily explores how environmental factors and deuteration influence the phosphorescence of acetophenone. Specifically, substituting the methyl hydrogens with deuterium in acetophenone-α,α,α-d3 leads to noticeable changes in the molecule's vibronic lifetimes and the temperature dependence of its phosphorescence. [] These changes are attributed to alterations in the vibrational energy levels within the molecule due to the heavier deuterium atoms. This effect is particularly relevant because the research links the observed phosphorescence behavior to interactions between the closely spaced 3ππ and 3nπ excited states of acetophenone, which are sensitive to even subtle energy level shifts.

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